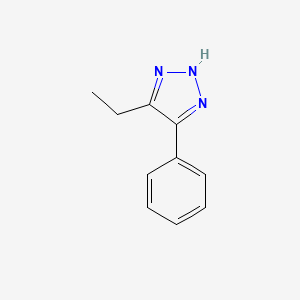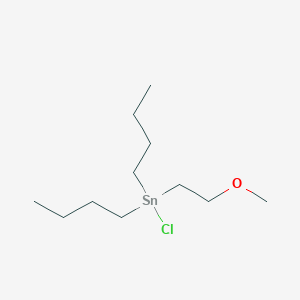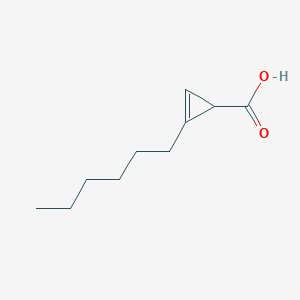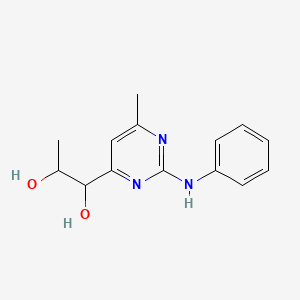
4-Ethyl-5-phenyl-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-phenyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by an ethyl group at the 4-position and a phenyl group at the 5-position. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-phenyl-2H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between alkynes and azides. . The general reaction conditions include:
Reactants: Alkyne and azide
Catalyst: Copper (Cu(I))
Solvent: Often a polar solvent like dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to moderate heating
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted triazoles with various functional groups
Aplicaciones Científicas De Investigación
4-Ethyl-5-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of 4-Ethyl-5-phenyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with DNA or proteins, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and the functional groups present on the triazole ring .
Comparación Con Compuestos Similares
1,2,4-Triazole: Another isomer with similar biological activities but different structural properties.
5-Phenyl-1H-1,2,3-triazole: Lacks the ethyl group at the 4-position, leading to different reactivity and applications.
4-Ethyl-1H-1,2,3-triazole: Lacks the phenyl group at the 5-position, affecting its chemical behavior and uses
Uniqueness: 4-Ethyl-5-phenyl-2H-1,2,3-triazole is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
211308-05-3 |
|---|---|
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-ethyl-5-phenyl-2H-triazole |
InChI |
InChI=1S/C10H11N3/c1-2-9-10(12-13-11-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13) |
Clave InChI |
SIVUGESCZOAIEU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NNN=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)


![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)



![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)

![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)

